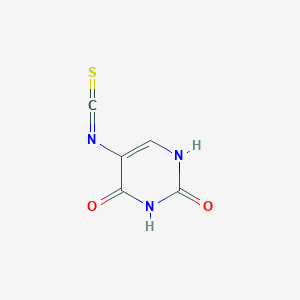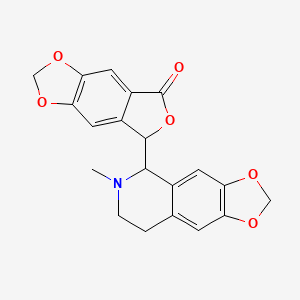
Decumbenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decumbenine is a naturally occurring isoquinoline alkaloid, known for its unique chemical structure and potential applications in various scientific fields. Isoquinoline alkaloids are a significant class of compounds found in plants, and they often exhibit a wide range of biological activities. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of decumbenine B has been achieved through various methods. One notable method involves the use of Ru(III)-catalyzed direct ortho-hydroxymethylation of intermediate compounds. This method is efficient and minimizes the shortcomings of existing synthetic routes . The synthesis typically involves five steps, starting from commercially available materials, and results in an overall yield of 26.1% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in research laboratories can be adapted for larger-scale production. The use of metal-catalyzed reactions, such as those involving ruthenium, provides a scalable approach for the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Decumbenine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced isoquinoline derivatives.
Applications De Recherche Scientifique
Decumbenine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure makes it a useful building block for creating novel compounds.
Biology: this compound exhibits various biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its mechanism of action and potential therapeutic applications.
Medicine: Research into this compound’s pharmacological properties suggests it may have potential as a therapeutic agent for treating certain diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which decumbenine exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed that this compound interacts with cellular proteins and enzymes, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Decumbenine can be compared with other isoquinoline alkaloids, such as:
Papaverine: Known for its vasodilatory properties.
Morphine: A potent analgesic used in pain management.
Codeine: An analgesic and antitussive agent.
Uniqueness: this compound’s uniqueness lies in its specific chemical structure and the potential for diverse biological activities. Unlike some other isoquinoline alkaloids, this compound has shown promise in various research applications, making it a compound of significant interest.
Propriétés
Formule moléculaire |
C20H17NO6 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
5-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-5H-furo[3,4-f][1,3]benzodioxol-7-one |
InChI |
InChI=1S/C20H17NO6/c1-21-3-2-10-4-14-15(24-8-23-14)5-11(10)18(21)19-12-6-16-17(26-9-25-16)7-13(12)20(22)27-19/h4-7,18-19H,2-3,8-9H2,1H3 |
Clé InChI |
GDFCROCCWCFYQI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC3=C(C=C2C1C4C5=CC6=C(C=C5C(=O)O4)OCO6)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)
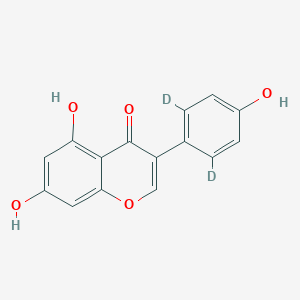
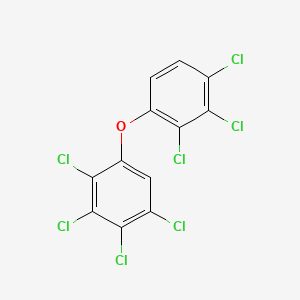
![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)

![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)
![(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13408545.png)
![ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13408547.png)
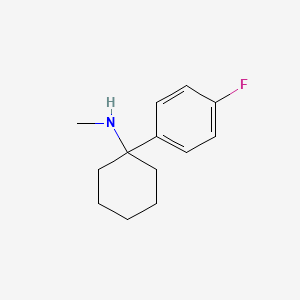
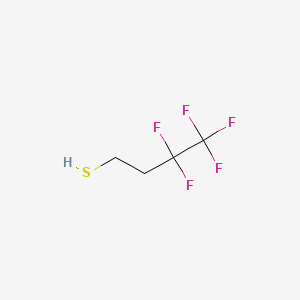

![methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B13408566.png)

